![molecular formula C10H16N4O B1493318 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol CAS No. 2092793-83-2](/img/structure/B1493318.png)
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol
Overview
Description
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol, also known as N-(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine, is an organic compound with a molecular formula of C9H15N3O. It is a white crystalline solid that is soluble in water, alcohol and ether. N-(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine has a wide range of applications in scientific research, including in the fields of chemistry, biology, and pharmacology. This compound has been used in a variety of laboratory experiments, and its potential therapeutic benefits have been explored in clinical trials.
Mechanism of Action
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine is thought to act as an agonist at the 5-HT1A receptor. This action is believed to be responsible for the compound’s antidepressant and anxiolytic effects. 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine is also thought to act as an antagonist at the histamine H3 receptor, which is believed to be responsible for its anti-inflammatory and anti-allergy effects.
Biochemical and Physiological Effects
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine has been studied for its potential therapeutic effects in clinical trials. This compound has been shown to have antidepressant effects in animal studies, and it has also been shown to have anxiolytic effects in humans. 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine has also been shown to have anti-inflammatory and anti-allergy effects in animal studies, and it has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine is a relatively stable compound, and it is easy to synthesize in the laboratory. This compound is soluble in a variety of organic solvents, and it is relatively non-toxic, which makes it suitable for use in laboratory experiments. However, 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine is not widely available commercially, which can be a limitation for some laboratory experiments.
Future Directions
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine has a wide range of potential applications in scientific research. Future research should focus on exploring the potential therapeutic benefits of this compound, as well as its potential applications in the synthesis of novel organic compounds. Additionally, further research should be conducted to explore the mechanism of action of this compound, as well as its potential side effects. Finally, further research should be conducted to explore the potential applications of 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine in the synthesis of pharmaceuticals.
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine has been used in a variety of scientific research applications. This compound has been used in the synthesis of novel heterocyclic compounds, as well as in the synthesis of biologically active compounds. It has also been used in the synthesis of fluorinated derivatives of pyridazinones, which have potential applications as pharmaceuticals. 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol(4-ethylpiperazin-1-yl)-3H-pyridazin-3-amine has also been used in the synthesis of novel organic catalysts and in the preparation of organic dyes.
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-7-14(8-6-13)9-3-4-10(15)12-11-9/h3-4H,2,5-8H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHJOUHZNNRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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